Aluminum, diethylhydro-
Description
Aluminum, diethylhydro- (chemical formula Et₂AlH) is an organoaluminum compound characterized by two ethyl groups (C₂H₅) and one hydrogen atom bonded to an aluminum center. Organoaluminum compounds like Et₂AlH are typically pyrophoric, moisture-sensitive, and employed in reduction or polymerization reactions due to their strong Lewis acidity and hydridic reactivity .
Properties
CAS No. |
871-27-2 |
|---|---|
Molecular Formula |
C4H10Al |
Molecular Weight |
85.1 g/mol |
InChI |
InChI=1S/2C2H5.Al/c2*1-2;/h2*1H2,2H3; |
InChI Key |
CQYBWJYIKCZXCN-UHFFFAOYSA-N |
SMILES |
CC[Al]CC |
Canonical SMILES |
CC[Al]CC |
Other CAS No. |
871-27-2 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Reactivity in Catalytic and Reduction Reactions
Aluminum Hydrides (LiAlH₄, NaAlH₄):
- Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent for polar functional groups (e.g., esters, ketones), with higher reactivity than sodium aluminum hydride (NaAlH₄) due to its greater hydride-donating ability .
- Diethylaluminum Hydride (Et₂AlH) is less reactive than LiAlH₄ but offers selectivity in reducing alkenes and alkynes without over-reducing sensitive functional groups, as inferred from catalytic studies of related aluminum hydrides .
Catalytic Hydroboration:
- Aluminum hydrides (e.g., compounds 1–4 in ) exhibit biphasic catalytic behavior in alkyne hydroboration. At high conversion (>75%), side reactions or catalyst decomposition dominate, highlighting stability limitations. Et₂AlH analogs may share similar mechanistic constraints .
Table 1: Reactivity Comparison of Aluminum Compounds
| Compound | Primary Use | Reactivity Profile | Stability in Air/Water |
|---|---|---|---|
| Et₂AlH (inferred) | Selective reductions | Moderate, substrate-dependent | Pyrophoric, unstable |
| LiAlH₄ | Broad-spectrum reductions | Very high, non-selective | Highly reactive |
| NaAlH₄ | Hydrogen storage, reductions | Moderate, thermally activated | Moisture-sensitive |
| AlCl₃ | Lewis acid catalyst | High acidity, non-reductive | Hygroscopic |
Key Research Findings and Data Gaps
- Catalytic Efficiency: Et₂AlH analogs show substrate-dependent reactivity, but direct mechanistic studies are lacking ().
- Toxicity Data: Limited studies on organoaluminum compounds in mammals necessitate further research to clarify chronic exposure risks.
- Environmental Impact: Aluminum nanocomposites exhibit low release rates, but long-term ecotoxicological effects remain underexplored ().
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